2-methyl-4,9-dioxo-N-(1-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide
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Overview
Description
2-METHYL-4,9-DIOXO-N-(1-PHENYLETHYL)-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE is a complex organic compound that belongs to the class of naphthofuran derivatives This compound is characterized by its unique structure, which includes a naphthofuran core, a phenylethyl group, and multiple functional groups such as oxo and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4,9-DIOXO-N-(1-PHENYLETHYL)-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: This step involves the cyclization of appropriate precursors to form the naphthofuran ring system.
Introduction of Functional Groups: The oxo and carboxamide groups are introduced through oxidation and amidation reactions, respectively.
Attachment of the Phenylethyl Group: This is achieved through a Friedel-Crafts alkylation reaction, where the phenylethyl group is attached to the naphthofuran core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-4,9-DIOXO-N-(1-PHENYLETHYL)-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenylethyl group or other substituents on the naphthofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-METHYL-4,9-DIOXO-N-(1-PHENYLETHYL)-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as an inhibitor of enzymes like casein kinase II (CK2), which is involved in cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-METHYL-4,9-DIOXO-N-(1-PHENYLETHYL)-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a CK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]indole Derivatives: These compounds share a similar core structure and have been studied for their CK2 inhibitory activity.
Naphtho[2,3-b]furan-4,9-dione Derivatives: These derivatives also exhibit biological activity and have been explored for their potential therapeutic applications.
Uniqueness
2-METHYL-4,9-DIOXO-N-(1-PHENYLETHYL)-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potent inhibitory activity against CK2. This sets it apart from other similar compounds and highlights its potential as a valuable research tool and therapeutic candidate.
Properties
Molecular Formula |
C22H17NO4 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-methyl-4,9-dioxo-N-(1-phenylethyl)benzo[f][1]benzofuran-3-carboxamide |
InChI |
InChI=1S/C22H17NO4/c1-12(14-8-4-3-5-9-14)23-22(26)17-13(2)27-21-18(17)19(24)15-10-6-7-11-16(15)20(21)25/h3-12H,1-2H3,(H,23,26) |
InChI Key |
CQOJFCABWVADLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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